REACTION_CXSMILES
|
[Mg].BrC(Br)C.Br[C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1.[CH3:14][C:15]1([CH3:28])[CH2:19][O:18][C:17]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2OC)=[N:16]1.[Cl-].[NH4+]>O1CCCC1>[CH3:14][C:15]1([CH3:28])[CH2:19][O:18][C:17]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[C:7]2[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=2)=[N:16]1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1(N=C(OC1)C1=C(C=CC=C1)OC)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the confirmation of bubbling
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
This reaction liquid
|
Type
|
STIRRING
|
Details
|
by stirring for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
EXTRACTION
|
Details
|
followed by the extraction with chloroform
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
vacuum concentration
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (a n-hexane/ethyl acetate system)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(N=C(OC1)C1=C(C=CC=C1)C1=CC=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |